Superior In Vivo Efficacy and Survival Benefit in Orthotopic Glioblastoma Models Compared to Rapamycin and MLN0128
In an orthotopic glioblastoma (GBM) xenograft model (U87MG cells intracranially injected into BALB/cnu/nu mice), RapaLink-1 demonstrated significantly superior efficacy compared to its parent compounds, rapamycin and MLN0128. Survival analysis showed a marked improvement for the RapaLink-1-treated group . This difference is attributed to RapaLink-1's enhanced potency, durable target inhibition, and ability to accumulate in tumor cells via FKBP12 binding .
| Evidence Dimension | In vivo survival benefit in orthotopic GBM model |
|---|---|
| Target Compound Data | Significantly prolonged survival; p < 0.0001 compared to vehicle control (log-rank analysis, n=9 mice per group) |
| Comparator Or Baseline | Rapamycin (p = 0.0011 vs. vehicle) and MLN0128 (p = 0.0238 vs. vehicle) |
| Quantified Difference | RapaLink-1 showed the most significant survival benefit, with the highest statistical significance (p < 0.0001) among the tested groups |
| Conditions | BALB/cnu/nu mice bearing intracranial U87MG GBM xenografts; RapaLink-1 dosed at 1.5 mg/kg IP every 5-7 days; Rapamycin and MLN0128 dosed at 1.5 mg/kg daily IP |
Why This Matters
This provides direct, quantitative in vivo evidence that RapaLink-1 is the superior agent for preclinical GBM studies, particularly when modeling treatment response and survival.
- [1] Fan Q, Aksoy O, Wong RA, et al. A Kinase Inhibitor Targeted to mTORC1 Drives Regression in Glioblastoma. Cancer Cell. 2017;31(3):424-435. doi:10.1016/j.ccell.2017.01.014 View Source
- [2] Fan Q, et al. Figure 3E: Survival curves of mice treated with vehicle, MLN0128, RapaLink-1, or rapamycin. Cancer Cell. 2017. View Source
